3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one
Description
3,5-Diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one is a derivative of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, characterized by phenoxy substituents at positions 3 and 5 of the anthraquinone-fused isoxazole ring. The scaffold itself is notable for its planar aromatic system, which facilitates π-π interactions and binding to biological targets such as histone methyltransferases (e.g., G9a) .
The compound’s synthesis likely follows methodologies similar to its analogs, such as diazotization and azide cyclization, as seen in the preparation of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (76% yield) . Its phenoxy groups may enhance solubility and modulate electronic effects compared to halogen or alkylamino derivatives.
Properties
CAS No. |
5476-99-3 |
|---|---|
Molecular Formula |
C26H15NO4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
10,12-diphenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H15NO4/c28-25-18-13-7-8-14-19(18)26-23-22(25)20(29-16-9-3-1-4-10-16)15-21(24(23)27-31-26)30-17-11-5-2-6-12-17/h1-15H |
InChI Key |
PARVJPDURSLVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)OC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthraquinone with hydroxylamine to form an anthra[1,9-cd]isoxazol-6-one intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with phenol derivatives to introduce the phenoxy groups at the 3 and 5 positions.
Industrial Production Methods
While specific industrial production methods for 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the phenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogenated phenols or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of phenoxy-substituted anthra[1,9-cd]isoxazol-6-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including anti-cancer properties.
Medicine: The compound is being explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It may find applications in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the protein lysine methyltransferase G9a, which plays a role in epigenetic regulation. By inhibiting G9a, the compound can modulate gene expression and induce apoptosis in cancer cells. The molecular pathways involved include the reduction of histone H3 lysine 9 dimethylation (H3K9me2), leading to changes in chromatin structure and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one with its analogs:
*Estimated values based on structural similarity to analogs.
Key Observations :
- Halogenated Derivatives (e.g., 3,5-dibromo): Exhibit higher molecular weights and lipophilicity (LogP ~2.8) due to bromine atoms, favoring membrane permeability .
- Phenoxy/Aryl Derivatives: Larger substituents (e.g., phenoxy, anilino) increase steric bulk and LogP, which may improve binding to hydrophobic enzyme pockets but reduce solubility .
G9a Inhibition
The 6H-anthra[...]isoxazol-6-one scaffold is a validated inhibitor of G9a, a histone lysine methyltransferase implicated in cancer. Key findings:
- CPUY074020 : A derivative discovered via shape-based virtual screening, showing IC₅₀ = 0.28 μM against G9a and anti-proliferative effects in leukemia cells .
- 3,5-Disubstituted Analogs: Bromo and amino derivatives exhibit enhanced binding affinity due to interactions with Zn²⁺ in the G9a active site .
Thiol Reactivity and Toxicity
- Thiol Trapping : The scaffold reacts with nucleophilic thiols (e.g., glutathione), forming covalent adducts that may contribute to off-target effects .
Biological Activity
3,5-Diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the isoxazole family. Its unique structure combines an anthraquinone core with an isoxazole ring and phenoxy substituents, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular structure of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one can be represented as follows:
Biological Activity Overview
Research has shown that 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Activity : It has been studied for its potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways.
Antimicrobial Activity
The antimicrobial properties of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one have been evaluated against several pathogens. The minimum inhibitory concentration (MIC) values for common bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference Drug (Norfloxacin) |
|---|---|---|
| Staphylococcus aureus | 32 | 8 |
| Escherichia coli | 64 | 16 |
| Bacillus cereus | 16 | 32 |
| Methicillin-resistant S. aureus | 16 | 64 |
The compound demonstrated significant activity against methicillin-resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one inhibits the growth of various cancer cell lines. The results are summarized in Table 2.
| Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | 0.5 |
| MCF-7 (Breast Cancer) | 15 | 0.3 |
| A549 (Lung Cancer) | 10 | 0.4 |
The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 3: Cytokine Levels
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 500 |
| IL-6 | 1200 | 300 |
These findings suggest that the compound may serve as a therapeutic agent in inflammatory diseases.
The biological activity of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptors associated with inflammation and pain pathways.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, paving the way for new antibiotic development.
- Cancer Research : Another study reported that the compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
